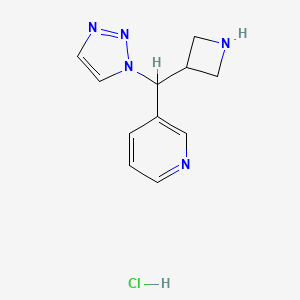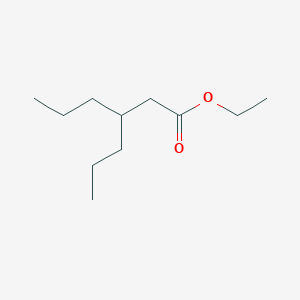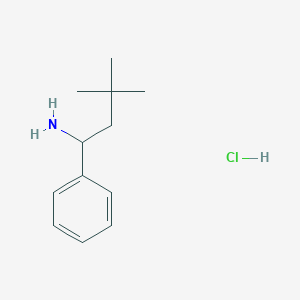
6-Deoxo-24-epicastasterone
説明
6-Deoxo-24-epicastasterone is a compound that has been synthesized as a tool for studying the biosynthesis of 24-epibrassinolide in plants . The carbon skeleton of the side chain with the required C-24 methyl stereochemistry was constructed through a Claisen rearrangement .
Synthesis Analysis
The synthesis of deuterium-labeled 6-deoxo-24-epicastasterone involved several steps. The carbon skeleton of the side chain with the required C-24 methyl stereochemistry was constructed through a Claisen rearrangement . Deuterium atoms were introduced by reduction with LiAlD4 of the obtained γ,δ-unsaturated ester . Both diols were introduced as a result of Sharpless asymmetric dihydroxylation of the intermediate ∆2,22-diene .Molecular Structure Analysis
The molecular structure of 6-Deoxo-24-epicastasterone is C28H47D3O4 . The carbon skeleton of the side chain with the required C-24 methyl stereochemistry was constructed through a Claisen rearrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Deoxo-24-epicastasterone include a Claisen rearrangement to construct the carbon skeleton of the side chain . This is followed by the introduction of deuterium atoms by reduction with LiAlD4 of the obtained γ,δ-unsaturated ester . Finally, both diols were introduced as a result of Sharpless asymmetric dihydroxylation of the intermediate ∆2,22-diene .科学的研究の応用
Biosynthesis Study in Plants
6-Deoxo-24-epicastasterone has been utilized in the study of biosynthesis of 24-epibrassinolide in plants. Deuterium-labeled 6-deoxo-24-epicastasterone was synthesized for this purpose, allowing researchers to trace and understand the biosynthetic pathways of brassinosteroids in plants (Khripach, Zhabinskii, Gulyakevich, & Ermolovich, 2012).
Development of Test-Systems for Immunoenzymatic Determination
6-Deoxo-24-epicastasterone has been synthesized for the preparation of haptens and conjugates, which are then used in the development of test-systems for enzyme immunoassay of phytohormones. These test systems are crucial for the accurate determination of 6-deoxobrassinosteroids in various biological samples (Litvinovskaya et al., 2017).
Plant Immunity Inducers Under Biotic Stress
In laboratory experiments, salicylates of 6-deoxo-24-epicastasterone have been shown to act as inducers of plant immunity under biotic stress, particularly in the barley-phytopathogenic fungus Helminthosporium teres Sacc. system. This suggests a potential role of 6-deoxo-24-epicastasterone in enhancing plant resistance to pathogens (Manzhalesava et al., 2019).
Mycelium Development in Oyster Mushroom Cultivation
Research on the effect of brassinosteroids and their salicylates, including 6-deoxo-24-epicastasterone, on mycelium biomass during the cultivation of oyster mushroom (Pleurotus ostreatus) has shown significant increases in biomass. This suggests a role for 6-deoxo-24-epicastasterone in promoting the growth and development of fungi used in commercial mushroom cultivation (Zhuk et al., 2022).
Fragmentation Investigation for Metabolomic Analysis
The fragmentation mechanisms of brassinosteroids, including 6-deoxo-24-epicastasterone, have been studied using mass spectrometry. This research is crucial for understanding the structural components of these compounds and provides essential data for the metabolomic analysis of brassinosteroids (Huo, Bai, & Liu, 2010).
Brassinosteroid-Activated Cation-Permeable Channels
Studies on the influence of brassinosteroids on plant plasma membrane cation conductances and Ca(2+) signaling have shown that 24-epicastasterone can increase the activity of K(+) efflux conductance and activate Ca(2+) influx currents. This indicates a potential role for brassinosteroids, including 6-deoxo-24-epicastasterone, in the regulation of plant cellular processes through membrane channel activities (Straltsova et al., 2015).
将来の方向性
The future directions for research on 6-Deoxo-24-epicastasterone could involve more detailed biosynthetic investigations . The availability of a labeled standard could provide a final answer . Additionally, the distribution of brassinosteroids in plants is still unclear because of their lower contents in plant tissues and the lack of effective ionizable groups in their chemical structures . Therefore, future research could also focus on improving methods for quantifying brassinosteroids in different plant organs .
特性
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLCLVRWCLEOX-DGBFLIRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deoxo-24-epicastasterone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of 6-Deoxo-24-epicastasterone?
A1: 6-Deoxo-24-epicastasterone is a naturally occurring brassinosteroid, a class of plant hormones known to regulate growth and development. Research indicates that it can influence the growth of fungi. For instance, in a study on the oyster mushroom (Pleurotus ostreatus), the addition of 6-Deoxo-24-epicastasterone salicylate to the growth medium led to the development of a loose, jellyfish-like mycelium, suggesting a potential role in influencing fungal morphology. []
Q2: Have any new brassinosteroids, including 6-Deoxo-24-epicastasterone, been discovered in plants?
A2: Yes, 6-Deoxo-24-epicastasterone, alongside 6-Deoxo-28-norcastasterone, was discovered in Ornithopus sativus, commonly known as Serradella or Bird's Foot. This finding expanded the knowledge of brassinosteroid diversity in the plant kingdom. []
Q3: How can we determine the presence and quantity of 6-Deoxo-24-epicastasterone and other related brassinosteroids in biological samples?
A3: Researchers have developed immunoenzymatic test systems specifically designed for the detection and quantification of 6-deoxobrassinosteroids, including 6-Deoxo-24-epicastasterone. These assays offer sensitive and specific tools for studying these compounds. [, ]
Q4: What are the potential applications of brassinosteroid salicylates, particularly in agriculture?
A4: Studies suggest that brassinosteroid salicylates, including those derived from 24-epibrassinolide, 24-epicastasterone, and 6-Deoxo-24-epicastasterone, could act as plant immunity inducers. When applied to barley plants subjected to biotic stress (specifically, the fungal pathogen Helminthosporium teres Sacc.), these compounds demonstrated a protective effect, potentially by stimulating the plant's natural defense mechanisms. [, ]
Q5: How can we analyze the fragmentation patterns of 6-Deoxo-24-epicastasterone and other brassinosteroids?
A5: Mass spectrometry techniques, particularly tandem mass spectrometry (MS(n)) coupled with high-resolution mass spectrometry like quadrupole time-of-flight mass spectrometry (QToF MS), provide detailed insights into the fragmentation pathways of brassinosteroids. Through analyzing the fragmentation patterns, researchers can elucidate the structure of these compounds. Studies utilizing these techniques have comprehensively characterized the fragmentation mechanisms of 6-Deoxo-24-epicastasterone and other related brassinosteroids, including 23,24-tris-epicastasterone, epicastasterone, tris-epicastasterone, and 24-epibrassinolide. These findings contribute to our understanding of brassinosteroid structures and provide valuable data for their identification and analysis in complex mixtures. []
Q6: What methods are employed in the synthesis of labeled 6-Deoxo-24-epicastasterone?
A6: Researchers have successfully synthesized a deuterium-labeled form of 6-Deoxo-24-epicastasterone, specifically [26-2H3]-6-deoxo-24-epicastasterone. This labeled compound serves as a valuable tool in metabolic studies, enabling researchers to trace the fate and transformation of 6-Deoxo-24-epicastasterone within biological systems. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)



![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)

![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
